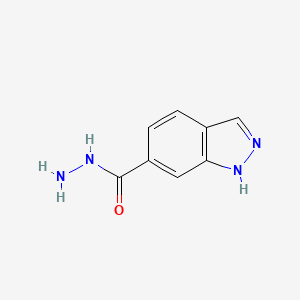

1H-indazole-6-carbohydrazide

Descripción general

Descripción

1H-Indazole-6-carbohydrazide is a heterocyclic compound that features an indazole ring system with a carbohydrazide functional group at the 6-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carbohydrazide group further enhances the compound’s reactivity and potential for forming various derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-mediated N-N bond formation using oxygen as the sole oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions, catalyst-free reactions, and the employment of green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indazole-6-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

1H-Indazole-6-carbohydrazide derivatives have been synthesized and evaluated for their anticancer properties. Recent studies have shown that these compounds can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth. For instance, a series of 1H-indazole derivatives demonstrated potent inhibition against fibroblast growth factor receptors (FGFR), which are crucial in cancer proliferation. One study reported an indazole derivative with an IC50 value of 2.9 nM against FGFR1, indicating strong potential for cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune suppression in tumors. Certain derivatives exhibited remarkable IDO inhibitory activities, with one compound showing an IC50 value of 5.3 µM . This suggests that this compound could play a role in enhancing anti-tumor immunity.

Coordination Chemistry

Formation of Coordination Polymers

this compound can act as a ligand in coordination chemistry, forming complexes with metals such as zinc and cadmium. These complexes exhibit unique photoluminescent properties, making them suitable for applications in optoelectronics and sensing technologies. For example, research has shown that the coordination of this compound with Cu(II) ions leads to the formation of dimeric paddle-wheel shaped entities that can effectively bind to DNA .

Photoluminescent Properties

The photoluminescent characteristics of coordination polymers derived from this compound have been extensively studied. These materials display luminescence driven by ligand-centered transitions, which can be harnessed for various technological applications .

Material Science

Synthesis of Functional Materials

The versatility of this compound allows it to be used in synthesizing functional materials such as dyes and pigments. Its derivatives are explored for their potential in creating materials with desirable optical properties . The ability to modify the indazole structure through substitution reactions further enhances its applicability in material science.

Table 1: Summary of Biological Activities

| Compound | Target | IC50 Value (nM) | Activity |

|---|---|---|---|

| Compound A | FGFR1 | 2.9 | Anticancer |

| Compound B | IDO | 5.3 | Immune Modulation |

| Compound C | ERK | 20 | Antitumor |

Table 2: Coordination Complexes Formed with Metals

| Metal Ion | Complex Type | Photoluminescence |

|---|---|---|

| Zn(II) | Dimeric Paddle-Wheel | Yes |

| Cd(II) | Tridentate Coordination | Yes |

| Cu(II) | DNA Binding Complex | Yes |

Mecanismo De Acción

The mechanism of action of 1H-indazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

1H-Indazole: A structurally similar compound that lacks the carbohydrazide group.

2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

Indole: A related heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness: 1H-Indazole-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential for forming various derivatives. This functional group also contributes to the compound’s diverse biological activities and potential therapeutic applications .

Actividad Biológica

1H-Indazole-6-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound features an indazole ring with a carbohydrazide functional group at the 6-position. Indazole derivatives are known for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the carbohydrazide moiety enhances the reactivity and potential for forming various derivatives that can interact with biological targets.

This compound exerts its biological effects primarily through enzyme inhibition and modulation of cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as aldol reductase and acetylcholinesterase, affecting metabolic pathways and neurotransmitter levels.

- Cell Cycle Regulation : It influences cell proliferation by altering the cell cycle, particularly in cancer cells. For instance, studies have demonstrated that it induces apoptosis in cancer cell lines by modulating the expression of apoptosis-related proteins .

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 164.16 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Biological Targets | Aldol reductase, acetylcholinesterase |

| Mechanism | Enzyme inhibition, apoptosis induction |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Case Study : A derivative of this compound was evaluated for its inhibitory effects on the K562 cell line (chronic myeloid leukemia). The compound exhibited an IC₅₀ value of 5.15 µM, demonstrating significant selectivity for cancer cells over normal cells (HEK-293) with an IC₅₀ value of 33.2 µM .

- Mechanism : The compound was found to affect apoptosis pathways by inhibiting Bcl2 family members and regulating the p53/MDM2 pathway, leading to increased cell cycle arrest in the G0/G1 phase .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

- Study Findings : A series of compounds based on this scaffold were synthesized and evaluated for their ability to inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in inflammatory responses. One promising compound demonstrated protective effects on cell viability in TNF-α-induced models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

Propiedades

IUPAC Name |

1H-indazole-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENXPCFIMIWOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.